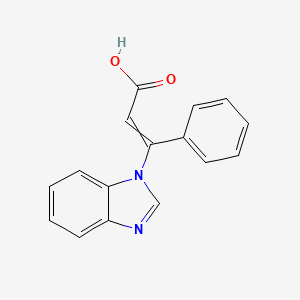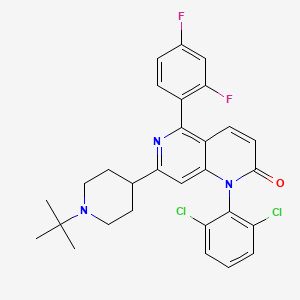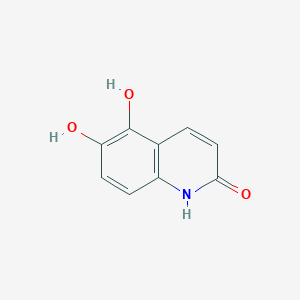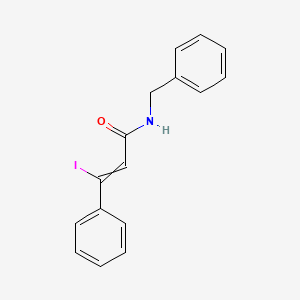
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate is a complex organic compound that belongs to the class of androstane derivatives This compound is characterized by its unique structure, which includes three carbonate groups attached to the androstane skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate typically involves multiple steps, starting from the basic androstane skeleton. The process generally includes the introduction of the carbonate groups through reactions with appropriate carbonate reagents under controlled conditions. Common reagents used in these reactions include phosgene, dimethyl carbonate, and other carbonate sources. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the triscarbonate structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed. Additionally, purification steps such as crystallization and chromatography are used to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the androstane skeleton.
Substitution: The carbonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonate groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of carbamates or esters.
科学研究应用
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various androstane derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and cancers.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to androgen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including the regulation of cell growth and differentiation. Additionally, the compound’s carbonate groups can undergo hydrolysis, releasing active intermediates that further contribute to its biological activity.
相似化合物的比较
Similar Compounds
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl trisacetate
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl trismethylcarbonate
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl tristrifluoroacetate
Uniqueness
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate is unique due to its specific triscarbonate structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further distinguish it from other androstane derivatives.
属性
CAS 编号 |
537718-14-2 |
|---|---|
分子式 |
C25H34O10 |
分子量 |
494.5 g/mol |
IUPAC 名称 |
[(3S,7R,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate |
InChI |
InChI=1S/C25H34O10/c1-24-9-8-14(33-21(27)30-3)10-13(24)11-16(34-22(28)31-4)19-15-6-7-18(26)25(15,2)12-17(20(19)24)35-23(29)32-5/h11,14-17,19-20H,6-10,12H2,1-5H3/t14-,15-,16-,17+,19+,20-,24-,25-/m0/s1 |
InChI 键 |
AIOBZIVDSXFNIS-KTLRVSMRSA-N |
手性 SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)OC(=O)OC)OC(=O)OC)OC(=O)OC |
规范 SMILES |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)OC(=O)OC)OC(=O)OC)OC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
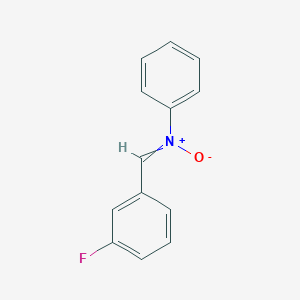
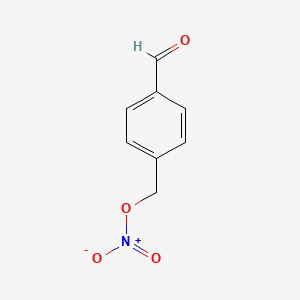
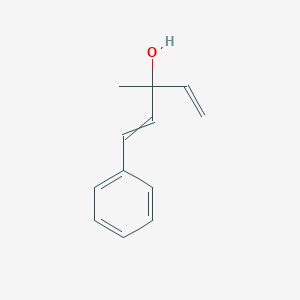
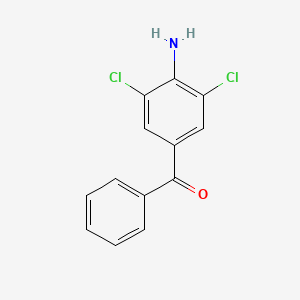
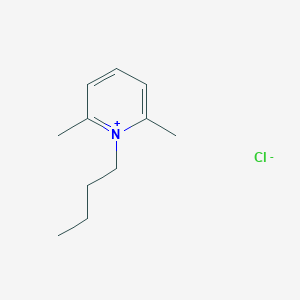
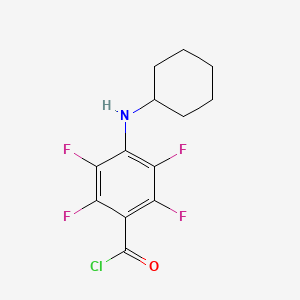
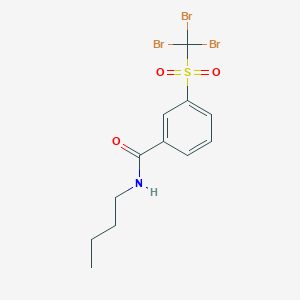
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
